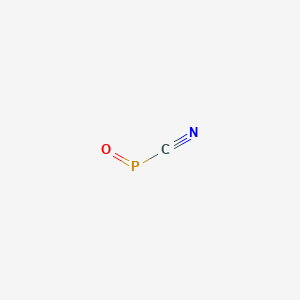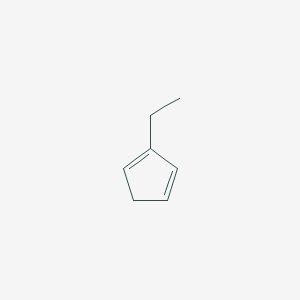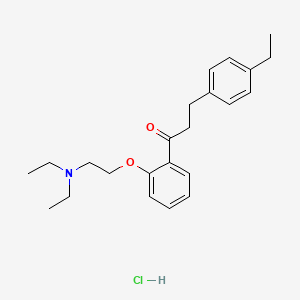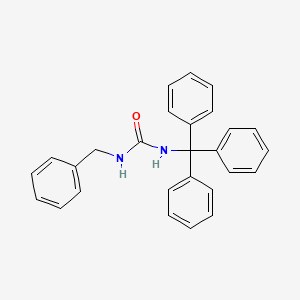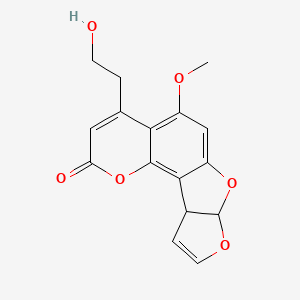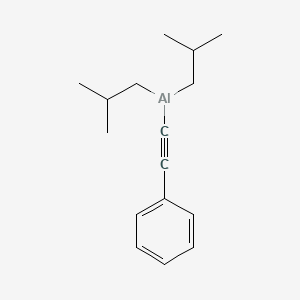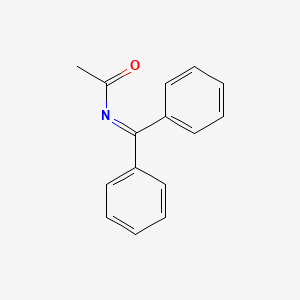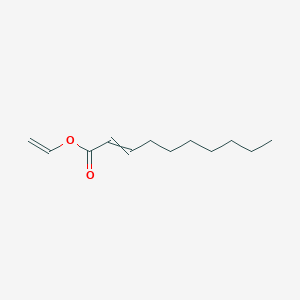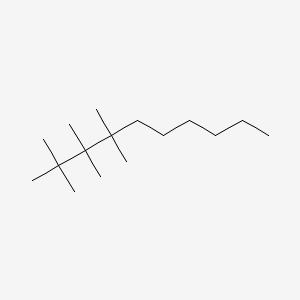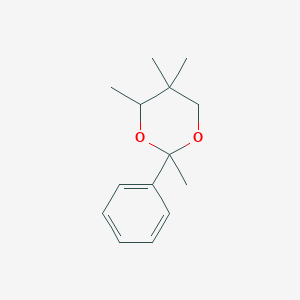
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane typically involves the reaction of phenylmagnesium bromide with 2,4,5,5-tetramethyl-1,3-dioxane-2-one. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rate. The final product is often obtained through a series of purification steps, including filtration, distillation, and chromatography, to ensure high purity and quality.
化学反应分析
Types of Reactions
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halides, amines, appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
科学研究应用
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
作用机制
The mechanism of action of 2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. Its dioxane ring structure allows it to form stable complexes with metal ions, which can influence its reactivity and biological activity.
相似化合物的比较
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar in structure but contains an aldehyde group instead of a phenyl group.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom and an aniline group, differing in its chemical properties and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom, used in different chemical reactions.
Uniqueness
2,4,5,5-Tetramethyl-2-phenyl-1,3-dioxane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. Its stability and versatility make it a valuable compound in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
24571-27-5 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2,4,5,5-tetramethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-11-13(2,3)10-15-14(4,16-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI 键 |
AVEBODFQJTWHCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(COC(O1)(C)C2=CC=CC=C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


